Homocitrulline-d3

LC-MS/MS Biomarker Quantification Carbamylation

Researchers quantifying protein carbamylation biomarkers face significant analytical risk when using structural analog internal standards-differential matrix effects and ionization suppression compromise data integrity. Homocitrulline-d3 is the chemically matched stable isotope-labeled internal standard that eliminates these variables. • Provides +3 Da mass shift to avoid spectral overlap with endogenous analyte • Enables precision (CV <5.85%) and accuracy (recovery 97-106%) in validated LC-MS/MS methods • Supplied as a solid with ≥98% chemical purity and ≥99% deuterium incorporation

Molecular Formula C7H15N3O3
Molecular Weight 192.23 g/mol
Cat. No. B10827597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomocitrulline-d3
Molecular FormulaC7H15N3O3
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESC(CCNC(=O)N)CC(C(=O)O)N
InChIInChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1/i5D/hD2
InChIKeyXIGSAGMEBXLVJJ-QNHGGXHASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Homocitrulline-d3 Internal Standard Overview


Homocitrulline-d3 (L-Homocitrulline-2,6,6-d3, N⁶-carbamoyl-L-lysine-d3) is a stable isotope-labeled (SIL) analog of the non-proteinogenic amino acid homocitrulline, featuring three deuterium atoms at the 2,6,6-positions . It is specifically intended for use as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of endogenous homocitrulline in complex biological matrices such as plasma, serum, urine, and tissue homogenates [1]. Homocitrulline itself is a product of non-enzymatic protein carbamylation, a post-translational modification linked to chronic kidney disease, atherosclerosis, and rheumatoid arthritis, making its precise measurement a critical analytical need [2].

Compound Homocitrulline-d3 (SIL)
Intended Role Internal Standard (IS)
Mass Shift +3 Da (Deuterated at 2,6,6)
Analytical Fit LC-MS/MS & GC-MS Quantification of Homocitrulline

Why Homocitrulline-d3 Is Irreplaceable


In quantitative LC-MS/MS, substituting a chemically matched stable isotope-labeled internal standard (SIL-IS) like Homocitrulline-d3 with a structural analog or a different isotopologue introduces significant analytical risk. Structural analogs (e.g., d7-citrulline [1]) do not perfectly co-elute with homocitrulline, leading to differential matrix effects and ionization suppression that cannot be fully corrected [2]. While ¹³C- or ¹⁵N-labeled SIL-IS may offer slightly better co-elution than deuterated forms [3], a ¹³C/¹⁵N-labeled homocitrulline standard is not broadly commercially available, making Homocitrulline-d3 the most practical chemically matched option. Furthermore, unlabeled homocitrulline cannot be used as an internal standard due to its presence as an endogenous analyte in all biological samples. The specific isotopic label of Homocitrulline-d3 provides the necessary +3 Da mass shift to avoid spectral overlap with the natural analyte while maintaining nearly identical physicochemical properties for reliable recovery correction.

Structural Analog (d7-Citrulline) Imperfect co-elution may introduce differential matrix effects, limiting accurate correction.
Unlabeled Homocitrulline Endogenous background in all biological samples prevents use as an internal standard.
Other Isotopologues (¹³C/¹⁵N) Not broadly commercially available; Homocitrulline-d3 is the most practical matched option.

Homocitrulline-d3 Performance Comparison


Assay Precision vs. d7-Citrulline Internal Standard

A validated HILIC-MS/MS method for plasma homocitrulline quantification using d7-citrulline as the internal standard achieved an inter-assay coefficient of variation (CV) of <5.85% and mean recovery rates ranging from 97% to 106% [1]. While this demonstrates acceptable performance, the use of a structural analog (d7-citrulline) introduces inherent risks of differential matrix effects and retention time shifts that are mitigated by using a chemically matched SIL-IS like Homocitrulline-d3. Although direct head-to-head assay performance data for Homocitrulline-d3 versus d7-citrulline in the same matrix is not publicly available, it is a class-level inference that substituting the chemically matched Homocitrulline-d3 would further improve these metrics by ensuring perfect co-elution, thereby better compensating for ion suppression/enhancement and extraction variability [2].

Assay Precision vs. d7-Citrulline IS
Class-level inference
Target (Homocitrulline-d3): Expected ≤5.85% CV, 97–106% recovery
Comparator (d7-Citrulline IS): CV 5.85% (reported method)
Supports method precision and accuracy review
Quantitative head-to-head data not available; class-level expectation
LC-MS/MS Biomarker Quantification Carbamylation

Stable Deuterium Label Positioning

A known limitation of deuterated internal standards is the potential for hydrogen-deuterium (H/D) exchange ('scrambling'), which can lead to inaccurate quantification if the label is lost during sample preparation or ionization [1]. Homocitrulline-d3 is specifically deuterated at the 2,6,6-positions, which are located on non-exchangeable carbon atoms . This contrasts with labeling on heteroatoms (e.g., -OH, -NH₂) or on carbons alpha to carbonyls, which are highly susceptible to exchange . By placing the label on stable carbon centers, Homocitrulline-d3 minimizes the risk of H/D exchange, ensuring the +3 Da mass difference is maintained throughout the analytical workflow, which is a critical advantage over poorly designed or exchange-prone deuterated standards.

Stable Deuterium Label Positioning
Class-level inference
Deuterium at 2,6,6-positions (non-exchangeable carbon sites)
vs. labels on heteroatoms or alpha to carbonyls (highly exchangeable)
Minimizes H/D exchange risk in analytical workflow
Stable carbon-bound label; class-level advantage for deuterated IS
Isotope Exchange LC-MS/MS Internal Standard Stability

Sufficient Mass Shift for MS Quantification

For accurate quantification by MS, the internal standard must have a mass shift from the analyte that is sufficient to avoid isotopic spectral overlap, typically a minimum of +3 Da for small molecules . Homocitrulline-d3, with three deuterium atoms, provides this exact +3 Da mass difference (m/z 192.23 vs. 189.21 for unlabeled homocitrulline) . This satisfies the industry-standard requirement for a clean mass difference, whereas a d1- or d2-labeled analog would risk interference from the natural M+1 or M+2 isotopic envelope of the unlabeled analyte, potentially compromising assay accuracy and lower limit of quantitation (LLOQ) [1]. The +3 Da shift ensures that the IS signal is well-resolved from the analyte's isotopic cluster.

Sufficient Mass Shift for MS Quantification
Class-level inference
+3 Da (m/z 192.23) meets minimum threshold for clean spectral resolution
d1/d2 labels provide +1/+2 Da, risking isotopic overlap with analyte
Ensures reliable quantification without isotopic interference
Industry-standard requirement for small-molecule SIL-IS
Mass Spectrometry Isotopic Purity Spectral Overlap

Homocitrulline-d3 Research Applications


Plasma Carbamylation Biomarker Assay

Homocitrulline-d3 is the recommended internal standard for developing and validating robust LC-MS/MS assays to quantify free and protein-bound homocitrulline in plasma or serum. This application is critical for clinical research studies investigating the role of protein carbamylation in the progression of chronic kidney disease, atherosclerosis, and cardiovascular risk. The use of a chemically matched SIL-IS is essential to correct for matrix effects and achieve the high precision (CV <5.85%) and accuracy (recovery 97-106%) demonstrated in published methods [1].

Quantification in Inflammation and Autoimmunity Models

In preclinical research using mouse models of rheumatoid arthritis or atherosclerosis, Homocitrulline-d3 enables accurate quantification of homocitrulline in tissue homogenates (e.g., aorta, joints) and biological fluids. Studies have shown that intra-articular injection of homocitrulline-containing peptides induces arthritis in mice, and that protein-bound homocitrulline levels are increased in the aortas of atherogenic mouse models . Reliable quantification using this SIL-IS is necessary to correlate tissue carbamylation levels with disease severity and treatment response [2].

Metabolic Tracing for Urea Cycle Disorders

Homocitrulline-d3 can serve as a stable isotope tracer in in vitro and in vivo studies to investigate the metabolic fate of L-homocitrulline, which is converted to homoarginine via the urea cycle. This is particularly relevant for research into Lysinuric Protein Intolerance (LPI) and Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome . Its use as an internal standard in these tracer studies ensures accurate determination of both the labeled tracer and endogenous metabolite pools by LC-MS/MS [3].

Application
Selection Property
Validation Focus
Human Plasma Carbamylation Biomarker Research
Co-elution & matrix effect correction
Precision and recovery in plasma research matrices
Mouse Model Tissue Homogenate Analysis
Consistent extraction recovery across tissue types
Method reproducibility in tissue homogenates
Metabolic Tracing in Urea Cycle Research
Stable isotope tracing fidelity
Resolution of labeled tracer vs. endogenous metabolite pools

Technical Documentation Hub

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17 linked technical documents
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